

Unidentified Compound: "Dkfvglx"

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Compound of Interest

Compound Name: *Dkfvglx*

Cat. No.: *B13389692*

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Following a comprehensive review of scientific and chemical databases, no compound with the designation "**Dkfvglx**" has been identified. This term does not correspond to any known chemical entity in the existing literature.

It is possible that "**Dkfvglx**" may be a proprietary code name not yet disclosed in public domains, a typographical error, or a hypothetical molecule. Without a valid chemical identifier, such as a CAS number, IUPAC name, or a reference in published literature, it is impossible to provide the requested in-depth technical guide, including its chemical properties, biological activities, experimental protocols, and associated signaling pathways.

Researchers, scientists, and drug development professionals are advised to verify the nomenclature and ensure the compound has been publicly disclosed or published before seeking detailed technical information. If "**Dkfvglx**" is a novel or proprietary compound, access to the requested data would be restricted to internal documentation within the originating organization.

For the purpose of fulfilling the structural requirements of the user's request with a known compound as an illustrative example, the following section provides a guide on the well-characterized antidiabetic drug, Dapagliflozin.

Illustrative Example: Dapagliflozin

Dapagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is used in the management of type 2 diabetes mellitus.^[1] It helps to improve glycemic control by preventing the kidneys from reabsorbing glucose, thereby increasing glucose excretion in the urine.^[1]

Quantitative Data Summary

| Parameter | Value | Reference |
|------------------------|---|-----------|
| Mechanism of Action | SGLT2 Inhibitor | [1] |
| Primary Indication | Type 2 Diabetes Mellitus | [1] |
| Effect on QTc Interval | No clinically meaningful effect at doses up to 500 mg | [1] |
| Metabolism | Primarily via UGT1A9 to Dapagliflozin 3-O-glucuronide | |

Experimental Protocols

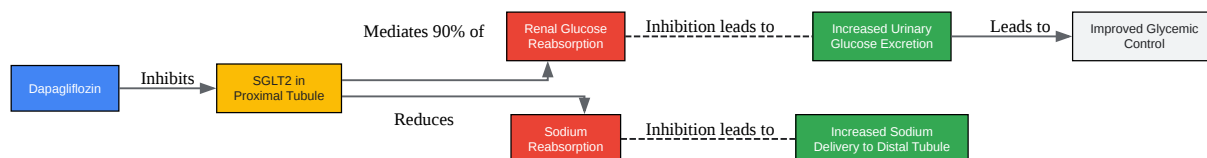
Insulin Withdrawal Challenge in Clinical Trial NCT04545411

A key clinical trial (NCT04545411) investigating the combination of Dapagliflozin with REMD-477 in type 1 diabetes utilized an insulin withdrawal challenge to assess changes in beta-hydroxybutyrate (BHB) levels.

- Objective: To measure the change from baseline in peak BHB production.
- Procedure:
 - Establish a baseline BHB level for each participant.
 - Administer the investigational drugs (Dapagliflozin, REMD-477, or placebo) as per the randomized, crossover design.
 - Undergo a controlled insulin withdrawal period.
 - Monitor and measure BHB levels at specified intervals during the withdrawal phase to determine the peak concentration.
- Primary Outcome Measure: Change in peak BHB level from baseline after 4 weeks of treatment.

Signaling Pathway and Experimental Workflow Diagrams

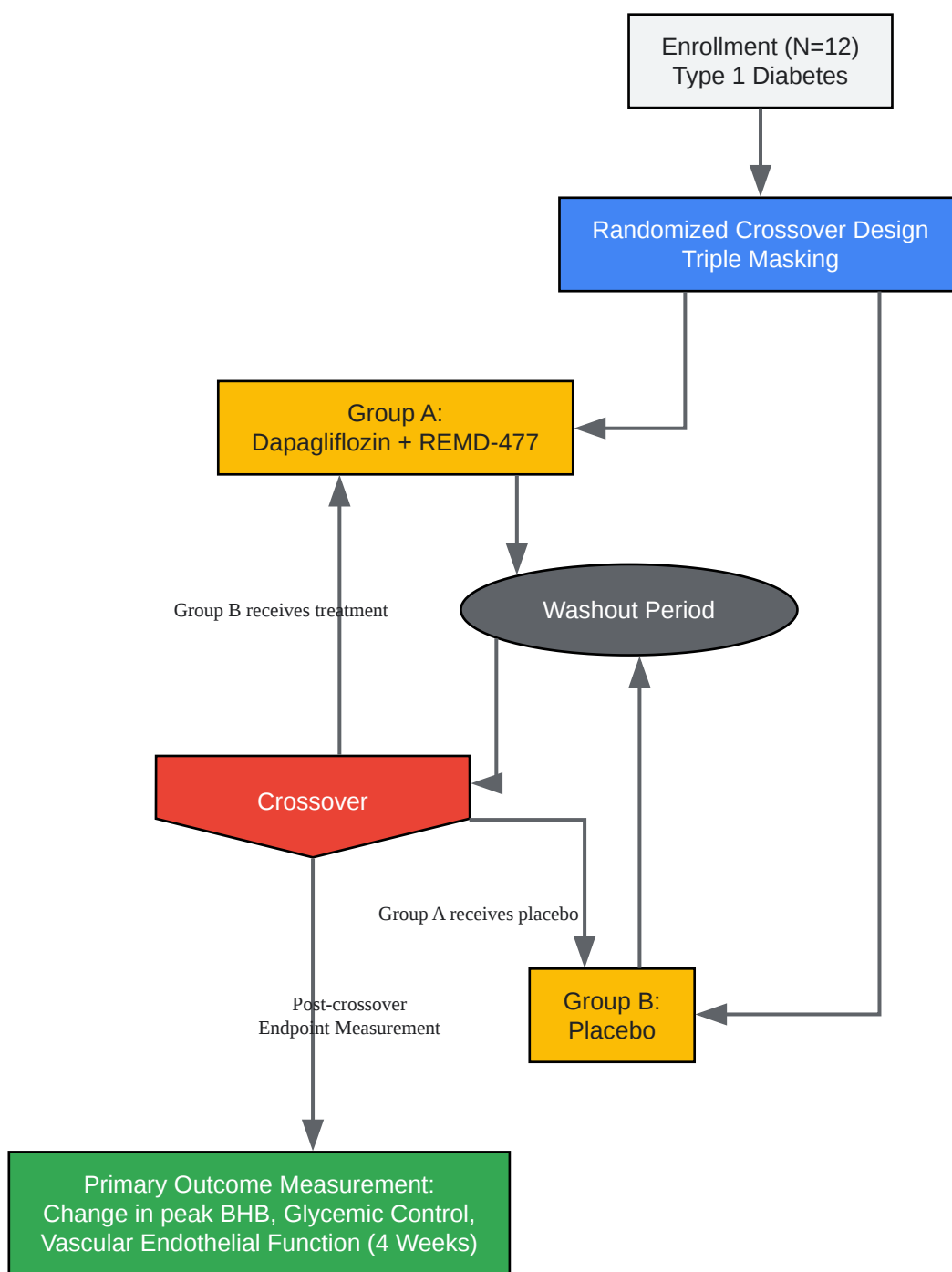
Dapagliflozin Mechanism of Action



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Caption: Mechanism of action of Dapagliflozin on SGLT2.

Clinical Trial Workflow (NCT04545411)



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References

- 1. go.drugbank.com [go.drugbank.com]
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